4-(N-BOC-Amino)-1-propylpiperidine

Description

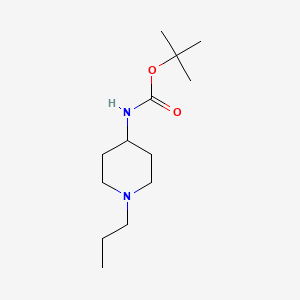

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-propylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVAFJBKQKJSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730606 | |

| Record name | tert-Butyl (1-propylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285233-64-8 | |

| Record name | tert-Butyl (1-propylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(N-BOC-Amino)-1-propylpiperidine

An In-depth Technical Guide to the Synthesis of 4-(N-BOC-Amino)-1-propylpiperidine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable substituted piperidine building block in modern drug discovery. The piperidine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, and targeted substitution allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This document details two primary, field-proven synthetic routes: direct N-alkylation and one-pot reductive amination. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions, offering researchers and drug development professionals a robust framework for the efficient synthesis of this key intermediate.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule featuring a sterically accessible secondary amine for derivatization (after deprotection) and a lipophilic N-propyl group that can modulate properties such as cell permeability and metabolic stability. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino moiety provides orthogonality, allowing for selective deprotection and subsequent functionalization without interfering with the piperidine nitrogen.

A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, leading to our primary synthetic strategies:

-

Disconnection at the N1-Propyl Bond (Route A & B): This approach starts from the commercially available or readily synthesized precursor, 4-(N-BOC-Amino)piperidine. The propyl group is then introduced onto the piperidine nitrogen. This is the most common and efficient approach.

-

Disconnection at the C4-Amino Bond (Route C): This less common route would involve synthesizing 1-propylpiperidine-4-one and subsequently introducing the protected amino group.

This guide will focus on the most practical and widely adopted strategies derived from the first disconnection: direct N-alkylation and reductive amination.

Synthesis of the Key Intermediate: 4-(N-BOC-Amino)piperidine

Both primary strategies hinge on the availability of 4-(N-BOC-Amino)piperidine. While commercially available, it can also be synthesized efficiently in the lab. A prevalent method involves the debenzylation of a protected precursor, which itself is derived from N-benzyl-4-piperidone.[3] The overall process is a reliable, high-yield two-step sequence.[4][5]

Workflow for Intermediate Synthesis

Caption: Synthesis of the key intermediate 4-(N-BOC-Amino)piperidine.

Protocol 2.1: Synthesis of 4-(N-BOC-Amino)piperidine via Debenzylation

This protocol describes the catalytic hydrogenation of tert-butyl (1-benzylpiperidin-4-yl)carbamate to remove the N-benzyl protecting group.[4][6]

Materials:

-

tert-Butyl (1-benzylpiperidin-4-yl)carbamate (e.g., 10.0 g, 34.4 mmol)

-

Methanol (MeOH), anhydrous (150 mL)

-

10% Palladium on Carbon (Pd/C), 50% wet (e.g., 1.0 g, 10 wt%)

-

Hydrogen (H₂) gas supply

-

Celite® or Diatomaceous Earth

Procedure:

-

To a hydrogenation flask or a suitable pressure vessel, add tert-butyl (1-benzylpiperidin-4-yl)carbamate and methanol.

-

Stir the mixture until the solid is fully dissolved.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this purge cycle three times.

-

Pressurize the vessel with hydrogen (e.g., 50 psi or as per local safety guidelines) and stir the reaction mixture vigorously at room temperature for 12-18 hours.

-

Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield 4-(N-BOC-Amino)piperidine as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary. (Typical Yield: >95%).[4][6]

Primary Synthetic Routes to the Final Product

With the key intermediate in hand, we can proceed to the N-propylation step via two robust methods.

Caption: Primary synthetic strategies for this compound.

Strategy A: Direct N-Alkylation

This classical approach involves the nucleophilic substitution (Sₙ2) reaction between the secondary amine of the piperidine ring and a propyl electrophile, such as 1-bromopropane or 1-iodopropane. The reaction is driven by a suitable base to deprotonate the amine, enhancing its nucleophilicity.

Causality & Insights:

-

Choice of Electrophile: 1-Iodopropane is more reactive than 1-bromopropane but is also more expensive and less stable. For most applications, 1-bromopropane offers a good balance of reactivity and cost.

-

Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient, inexpensive, and easily removed during work-up. For more sensitive substrates or to improve solubility, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it solvates the cation of the base while not interfering with the nucleophile.

Protocol 3.1: N-Alkylation with 1-Bromopropane

Materials:

-

4-(N-BOC-Amino)piperidine (e.g., 5.0 g, 25.0 mmol, 1.0 eq)

-

1-Bromopropane (3.4 mL, 37.5 mmol, 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (6.9 g, 50.0 mmol, 2.0 eq)

-

Acetonitrile (ACN), anhydrous (100 mL)

Procedure:

-

Charge a round-bottom flask with 4-(N-BOC-Amino)piperidine, potassium carbonate, and acetonitrile.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1-bromopropane dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solids with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude oil by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil or low-melting solid.

Strategy B: Reductive Amination

Reductive amination is a highly efficient one-pot method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (in this case, propanal) to form an intermediate iminium ion, which is immediately reduced by a mild hydride source present in the reaction mixture.

Causality & Insights:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes, preventing consumption of the starting material. Its compatibility with non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is another significant advantage.[8]

-

Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation, although it is not always necessary.

Protocol 3.2: Reductive Amination with Propanal

Materials:

-

4-(N-BOC-Amino)piperidine (e.g., 5.0 g, 25.0 mmol, 1.0 eq)

-

Propanal (Propionaldehyde) (2.2 mL, 30.0 mmol, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (6.4 g, 30.0 mmol, 1.2 eq)

-

Dichloromethane (DCM), anhydrous (125 mL)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-(N-BOC-Amino)piperidine and propanal in dichloromethane.

-

Stir the solution at room temperature for 20-30 minutes to allow for initial imine/iminium formation.

-

Add sodium triacetoxyborohydride in portions over 15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (75 mL).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Protocol 3.1.

Data Summary and Strategy Comparison

| Parameter | Strategy A: N-Alkylation | Strategy B: Reductive Amination |

| Key Reagents | 1-Bromopropane, K₂CO₃ | Propanal, NaBH(OAc)₃ |

| Reaction Temp. | 60-70 °C | Room Temperature |

| Reaction Time | 6-12 hours | 2-4 hours |

| Key Byproducts | KBr, KHCO₃ | Sodium Acetate, Boric Acid |

| Typical Yields | 70-85% | 80-95% |

| Advantages | Uses stable, common reagents. | Milder conditions, faster, often higher yielding. |

| Disadvantages | Requires heating, longer reaction time. | Propanal is volatile; STAB is moisture-sensitive. |

Conclusion

Both direct N-alkylation and reductive amination represent effective and scalable methods for the . The choice between the two routes may depend on available equipment, reagent cost, and desired reaction time. For rapid synthesis under mild conditions, reductive amination is generally superior and often provides higher yields.[7] Direct alkylation, however, remains a robust and reliable alternative that avoids the use of volatile aldehydes. The protocols and insights provided in this guide offer a solid foundation for any researcher or process chemist aiming to produce this versatile chemical building block for applications in drug discovery and development.

References

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. Google Patents.

- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents. Google Patents.

-

4-Amino-1-(1-propyl)-piperidine - R&D Chemicals. R&D Chemicals. Available at: [Link]

-

Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. National Institutes of Health. Available at: [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. ResearchGate. Available at: [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. CSIR-NIScPR. Available at: [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. National Institutes of Health. Available at: [Link]

-

Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine - PrepChem.com. PrepChem.com. Available at: [Link]

-

4-Amino-1-methylpiperidine - Chem-Impex. Chem-Impex. Available at: [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. Google Patents.

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

-

Synthesis of Boc-protected bicycloproline - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]

-

An efficient new route for the preparation of (4R)-1-(tert-butoxycarbonyl)- 4-amino-D-proline. Available at: [Link]

- WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents. Google Patents.

-

Reductive amination of piperazine : r/OrganicChemistry - Reddit. Reddit. Available at: [Link]

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. PubChem. Available at: [Link]

-

4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. PubChem. Available at: [Link]

-

Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. ODU Digital Commons. Available at: [Link]

- US10059714B2 - Protein kinase B inhibitors - Google Patents. Google Patents.

-

Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. National Institutes of Health. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 6. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

CAS number for 4-(N-BOC-Amino)-1-propylpiperidine

An In-Depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine and its Synthetic Precursors

This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the specificity of this molecule, this document also extensively covers its immediate and more widely documented precursor, 4-(N-Boc-amino)piperidine, to provide a thorough understanding of its synthesis, properties, and applications.

Introduction and Core Concepts

Substituted piperidines are a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The piperidine ring offers a versatile, saturated heterocyclic scaffold that can be functionalized to modulate physicochemical properties such as lipophilicity, basicity, and molecular geometry, thereby influencing pharmacological activity.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on an amino substituent, as seen in the target molecule and its precursors, is a cornerstone of modern organic synthesis. This strategy allows for the selective modification of other parts of the molecule while the amine remains inert, preventing unwanted side reactions. The Boc group is prized for its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3][4]

This guide will first establish the identity and properties of the specific target molecule, this compound, before delving into the detailed chemistry of its key synthetic intermediate, 4-(N-Boc-amino)piperidine.

Physicochemical and Safety Data

Target Molecule: this compound

While specific experimental data for this N-propylated derivative is not extensively published, its fundamental properties can be reliably identified.

| Property | Value | Source |

| CAS Number | 1285233-64-8 | [5] |

| IUPAC Name | tert-butyl N-(1-propylpiperidin-4-yl)carbamate | [5] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [5] |

| Canonical SMILES | CCCN1CCC(NC(=O)OC(C)(C)C)CC1 | [5] |

| InChI | InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | [5] |

Key Precursor: 4-(N-Boc-amino)piperidine

This compound is a widely used building block and its properties are well-documented.[6][7][8] It exists under two primary CAS numbers which are often used interchangeably in literature and supplier catalogs.

| Property | Value | Source |

| CAS Numbers | 73874-95-0, 87120-72-7 | [6][9][10][11] |

| Synonyms | tert-butyl piperidin-4-ylcarbamate, 4-Boc-aminopiperidine | [7][12] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][9] |

| Molecular Weight | 200.28 g/mol | [10][11] |

| Appearance | White to off-white crystalline powder | [9][11][12] |

| Melting Point | 162-166 °C (lit.) | [8][12] |

| Solubility | Soluble in Chloroform (30 mg/ml) and Methanol; Insoluble in water | [6][9][12] |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the documented hazards of the parent amine structures.

-

Hazard Classification : The precursor, 4-Amino-1-Boc-piperidine, is classified as an irritant. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][9][10][13]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8][10]

-

Personal Protective Equipment (PPE) : Always handle this and related compounds in a chemical fume hood. Wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[13][14][15]

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[13]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[13]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[16]

-

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[13][14][16]

Synthesis and Reaction Mechanisms

The synthesis of this compound is most logically achieved through the N-alkylation of its precursor, 4-(N-Boc-amino)piperidine. This section details the synthesis of the precursor and its subsequent conversion to the target molecule.

Synthesis of the Precursor: 4-(N-Boc-amino)piperidine

Several routes to 4-(N-Boc-amino)piperidine are reported in the literature and patents. A common and reliable method involves the debenzylation of a protected intermediate.

Workflow: Synthesis of 4-(N-Boc-amino)piperidine

Caption: General synthetic scheme for 4-(N-Boc-amino)piperidine production.

Experimental Protocol (Illustrative):

-

Boc Protection : To a solution of 4-amino-1-benzylpiperidine in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (Et₃N). Cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-benzylpiperidin-4-yl)carbamate.

-

Hydrogenolysis (Debenzylation) : Dissolve the crude product in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).[12]

-

Stir the mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[12][17]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 4-(N-Boc-amino)piperidine.[12]

Causality and Expertise : The choice of a benzyl group on the piperidine nitrogen is strategic. It is a robust protecting group that is stable to the basic conditions of Boc-protection but is readily cleaved by catalytic hydrogenation, a clean and efficient reaction that typically yields high-purity products.[18]

Synthesis of the Target: this compound

The final step involves a standard nucleophilic substitution reaction (N-alkylation).

Workflow: N-Alkylation to Final Product

Caption: Reductive amination or alkylation for the final product synthesis.

Experimental Protocol (Illustrative):

-

Dissolve 4-(N-Boc-amino)piperidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Add the alkylating agent, 1-bromopropane or 1-iodopropane (1.1-1.5 eq.), to the mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter off any inorganic salts, and partition the mixture between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain pure this compound.

Self-Validating System : The success of each synthetic step can be validated using standard analytical techniques. 1H NMR spectroscopy will confirm the presence of the propyl group in the final product. Mass spectrometry will verify the expected molecular weight increase from 200.28 g/mol to 242.36 g/mol .

Applications in Research and Drug Development

The 4-amino-1-substituted piperidine scaffold is a privileged structure in medicinal chemistry. The primary amino group, once deprotected, serves as a crucial handle for introducing further complexity and diversity.

-

Building Block in Synthesis : These compounds are key intermediates for creating more complex molecules.[6][19] The Boc-protected amine allows for modifications at the piperidine nitrogen, while the piperidine nitrogen itself can be used as a nucleophile to connect to other molecular fragments.

-

Pharmaceutical Development : Derivatives of 4-aminopiperidine have been instrumental in the development of various therapeutic agents:

-

CCR5 Antagonists : Used in the synthesis of chemokine receptor 5 (CCR5) antagonists, which have applications as anti-HIV agents.[6]

-

Antibacterial Agents : Serve as a core scaffold for novel inhibitors of bacterial topoisomerase type II.[6]

-

SIRT2 Inhibitors : The precursor has been used as a starting material for synthesizing inhibitors of SIRT2, a target for neurodegenerative diseases.[20]

-

Respiratory and Digestive System Disorders : 1,4-disubstituted piperidine derivatives are explored as muscarinic M3 receptor antagonists for treating conditions like COPD and irritable bowel syndrome.[18]

-

The addition of the N-propyl group in this compound specifically modulates the lipophilicity and steric profile of the molecule compared to its precursor, allowing researchers to fine-tune its properties for optimal interaction with biological targets.

Conclusion

This compound (CAS 1285233-64-8) is a valuable chemical building block for drug discovery and organic synthesis. While detailed public data on this specific molecule is sparse, its synthesis and properties can be confidently extrapolated from its well-characterized and commercially available precursor, 4-(N-Boc-amino)piperidine. By understanding the established protocols for Boc-protection, debenzylation, and N-alkylation, researchers can reliably synthesize and utilize this compound to build complex molecular architectures for the development of novel therapeutics. Adherence to rigorous safety protocols is essential when handling these amine-based compounds.

References

-

This compound - Fluorochem.

-

4-(N-Boc-amino)piperidine - Cayman Chemical.

-

4-AMINO-1-N-BOC-PIPERIDINE - ChemBK.

-

4-(N-Boc-amino)piperidine 96 73874-95-0 - Sigma-Aldrich.

-

4-N-Boc-amino-1-(pirrolidin-3-il)piperidina - Chem-Impex.

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific (4-Amino-1-BOC-piperidine).

-

High Quality 4-Amino-1-Boc-Piperidine (N-Boc-4-amino-piperidine) with CAS: 87120-72-7 - Made-in-China.com.

-

4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook.

-

SAFETY DATA SHEET - Fisher Scientific (4-(Boc-amino)piperidine).

-

4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem.

-

1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.

-

tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate - Smolecule.

-

Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - The Royal Society of Chemistry.

-

4-(N-Boc-amino)piperidine 96% - Sigma-Aldrich.

-

4-Amino-1-Boc-piperidine 97% - Sigma-Aldrich.

-

4-Amino-1-Boc-piperidine synthesis - ChemicalBook.

-

The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

-

4-N-BOC-Aminopiperidine - ChemicalBook.

-

4-(N-BOC-Amino)-1-(pivaloyl)piperidine - Smolecule.

-

Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research - NINGBO INNO PHARMCHEM CO.,LTD.

-

Method for preparing 4-Boc-aminopiperidine - Google Patents.

-

Reagents and conditions:i) tert-butyl- piperidin-4yl-carbamate, p-TSA,... - ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate | 1210749-91-9 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. High Quality 4-Amino-1-Boc-Piperidine (N-Boc-4-amino-piperidine) with CAS: 87120-72-7 [sunwisechem.com]

- 12. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. peptide.com [peptide.com]

- 16. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 17. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 18. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(N-BOC-Amino)-1-propylpiperidine, a valuable synthetic intermediate in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's properties, outlines a detailed synthetic protocol, and explores its potential applications based on the biological activities of structurally related compounds.

Core Molecular Attributes

This compound, systematically named tert-butyl (1-propylpiperidin-4-yl)carbamate, is a derivative of 4-aminopiperidine featuring a protective tert-butoxycarbonyl (BOC) group on the 4-amino substituent and a propyl group on the piperidine nitrogen. The presence of the BOC group allows for regioselective reactions, making this compound a versatile building block in multi-step organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |

| Molecular Weight | 242.36 g/mol | Calculated |

| IUPAC Name | tert-butyl (1-propylpiperidin-4-yl)carbamate | --- |

| CAS Number | Not assigned | --- |

The molecular weight is derived from the sum of the atomic weights of its constituent atoms: (13 × 12.011) + (26 × 1.008) + (2 × 14.007) + (2 × 15.999). The lack of a dedicated CAS number suggests that this specific derivative may not be commercially available as a stock chemical and likely requires custom synthesis.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be efficiently achieved through the N-alkylation of commercially available 4-(N-BOC-Amino)piperidine. This method is reliable and allows for straightforward purification.

Experimental Workflow: N-Alkylation

The following protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

4-(N-BOC-Amino)piperidine (tert-butyl piperidin-4-ylcarbamate)

-

1-Iodopropane (or 1-bromopropane)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram

Potential Applications in Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The N-propyl substituent can modulate the physicochemical properties of the parent molecule, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Antifungal Activity

Research has demonstrated that N-substituted 4-aminopiperidine derivatives exhibit potent antifungal activity. A study on a library of these compounds revealed that the nature of the N-substituent is critical for their efficacy against various fungal strains, including clinically relevant species of Candida and Aspergillus.[1] The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] The introduction of a propyl group on the piperidine nitrogen of 4-(N-BOC-Amino)piperidine provides a lipophilic character that could enhance its interaction with fungal cell membranes and intracellular targets.

Antibacterial Properties

The 4-aminopiperidine core has also been investigated for its antibacterial potential. Studies have explored derivatives of this scaffold for their activity against Mycobacterium tuberculosis and Staphylococcus aureus.[2][3] While the activity is highly dependent on the specific substitution pattern, the N-1 position of the piperidine ring is a key point for modification to optimize antibacterial potency.

Central Nervous System (CNS) Activity

Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers, which are implicated in pain signaling.[4] The strategic decoration of the 4-aminopiperidine scaffold with various alkyl and acyl groups has led to the identification of compounds with significant antinociceptive effects in preclinical models.[4] The N-propyl group in this compound could be a starting point for the development of novel CNS-active agents.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery. Its structural features, particularly the protected amine and the N-propyl group, make it an attractive building block for creating diverse libraries of compounds targeting a range of biological pathways. The established antifungal, antibacterial, and CNS-related activities of the broader 4-aminopiperidine class provide a strong rationale for the exploration of this specific derivative in the development of novel therapeutics.

References

-

PubChem. Gjn5A58hql. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Pfaller, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3330. [Link]

-

Di Cesare Mannelli, L., et al. (2013). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 56(3), 934-946. [Link]

-

Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]

-

Chandrasekera, S., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Journal of Negative Results in Biomedicine, 14, 4. [Link]

-

ResearchGate. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. [Link]

Sources

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 2. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility of 4-(N-BOC-Amino)-1-propylpiperidine in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(N-BOC-Amino)-1-propylpiperidine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties of the target molecule, examining how its distinct functional groups—the lipophilic tert-butoxycarbonyl (Boc) and propyl moieties, alongside the polar piperidine core—govern its interactions with a diverse range of organic solvents. This guide equips researchers, chemists, and drug development professionals with the foundational knowledge and detailed methodologies required to accurately predict, measure, and leverage the solubility of this compound. Included are step-by-step protocols for equilibrium and high-throughput solubility determination using gravimetric, spectroscopic, and chromatographic techniques, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a synthetic intermediate of significant interest in pharmaceutical research and development. As a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry, it serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. Analogues have been utilized in the development of chemokine receptor 5 (CCR5) antagonists for anti-HIV activity and novel inhibitors of bacterial topoisomerase II.[1][2]

The molecule's structure is characterized by three key features:

-

A piperidine ring , a saturated heterocycle whose nitrogen atom imparts basicity and potential for hydrogen bonding.

-

A tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine, which masks its nucleophilicity and significantly increases the molecule's lipophilicity and steric bulk.

-

A propyl group on the piperidine nitrogen, further enhancing the compound's non-polar character.

An accurate understanding of this compound's solubility is paramount. In process chemistry, solvent selection dictates reaction efficiency, product purity, and the feasibility of crystallization. For drug development, solubility is a fundamental determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[3][4][5] This guide provides the necessary framework for a thorough and scientifically rigorous evaluation of its solubility in relevant organic solvent systems.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[6][7] this compound is an amphiphilic molecule, possessing both non-polar and moderately polar characteristics.

-

Lipophilic Character: The large, non-polar Boc group and the n-propyl chain are the dominant contributors to the molecule's lipophilicity. These features suggest a high affinity for non-polar and moderately polar aprotic solvents where van der Waals forces are the primary mode of interaction.

-

Polar Character: The piperidine ring's nitrogen atom and the carbamate linkage introduce polarity and the capacity to act as hydrogen bond acceptors. This suggests potential solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Below is a summary of the calculated and reported physicochemical properties for the target compound and its parent amine for context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(N-BOC-Amino)piperidine (Parent Compound) | Source |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₈N₂O₂ | C₁₀H₂₀N₂O₂ | Calculated |

| Molecular Weight | 244.39 g/mol | 200.28 g/mol | Calculated,[8] |

| Melting Point | Data Not Available | 162-166 °C | [1][9][10] |

| LogP (Predicted) | ~2.5 - 3.0 | 1.32 | Calculated,[9] |

| Polar Surface Area | ~38.7 Ų | 50.36 Ų | Calculated,[9] |

The addition of the n-propyl group increases the molecular weight and predicted LogP, indicating enhanced lipophilicity compared to the parent compound. This structural modification is expected to decrease its solubility in polar solvents (like water) and increase its solubility in non-polar solvents such as hydrocarbons and ethers.

Theoretical Framework of Solubility

A rigorous approach to solubility requires distinguishing between two key concepts: thermodynamic and kinetic solubility.[11][12]

-

Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). At this point, the solution is saturated, and any additional solute will not dissolve. This is the true, stable solubility value and is critical for formulation and process chemistry. The shake-flask method is the gold standard for its determination.[13][14]

-

Kinetic Solubility: This measures the concentration of a solute when it first precipitates from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to a solvent system.[12] While faster to measure and useful for high-throughput screening in early drug discovery, these values are often higher than thermodynamic solubility because they may represent a metastable state.[3][11]

The dissolution process is governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).[14][15] A negative ΔG indicates a spontaneous process. This involves:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid compound (an endothermic process).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (an endothermic process).

-

Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact (an exothermic process).

For this compound, strong solute-solvent interactions are expected in solvents that can effectively solvate both its alkyl/Boc regions and its polar core, leading to higher solubility.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following section provides a general workflow and detailed protocols for quantifying the solubility of this compound.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the solution.

Caption: General Experimental Workflow for Solubility Determination.

Protocol 1: Equilibrium Solubility via Shake-Flask with Gravimetric Analysis

This method determines the thermodynamic solubility and is considered a definitive, though low-throughput, technique.[4][5][16]

Causality: By allowing the system to reach equilibrium over an extended period (24-48 hours) and then physically measuring the mass of the dissolved solute, this protocol provides a direct and accurate measure of thermodynamic solubility, free from the artifacts of metastable states.

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Solute Addition: Add an excess amount of this compound to each vial, ensuring a significant amount of undissolved solid remains visible. This confirms that saturation will be achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at 24 and 48 hours; if the measured solubility is consistent, equilibrium has been reached.[13][16]

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette, and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a pre-weighed, clean vial. This step is critical to remove all particulate matter.

-

Solvent Evaporation: Place the vials containing the filtrate in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to complete dryness.

-

Quantification: Once a constant weight is achieved, re-weigh the vials. The difference between the final and initial vial weights is the mass of the dissolved solute.

-

Calculation: Solubility (in mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL).

Protocol 2: High-Throughput Screening with UV/Vis Spectroscopy

This method is ideal for rapidly screening solubility in multiple solvents during early-stage development.[17]

Causality: This protocol leverages Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a standard curve, the concentration of the compound in a saturated filtrate can be determined quickly and with minimal sample consumption.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

-

Sample Preparation: In a 96-well plate format, add excess compound to each well, followed by the desired solvents.

-

Equilibration & Separation: Seal the plate and shake at a constant temperature for 1-4 hours. Centrifuge the plate to pellet the excess solid or filter the contents using a 96-well filter plate.

-

Analysis: Transfer the supernatant (filtrate) to a new UV-transparent 96-well plate, diluting if necessary to fall within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the samples at λ_max.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the filtrate, correcting for any dilutions.

Protocol 3: High-Accuracy Determination via Shake-Flask with HPLC

This is the preferred method when high accuracy is required or when the sample may contain UV-active impurities.[18][19][20]

Causality: High-Performance Liquid Chromatography (HPLC) provides superior specificity by physically separating the compound of interest from potential impurities or degradants before quantification.[20][21] This ensures that the measured concentration corresponds solely to the target analyte, leading to highly accurate and reliable solubility data.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method (typically reverse-phase) capable of resolving and quantifying this compound.

-

Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.

-

Sample Preparation & Equilibration: Follow steps 1-3 from the Gravimetric Shake-Flask protocol (Protocol 1).

-

Phase Separation & Dilution: Filter the supernatant from the equilibrated slurry through a 0.22 µm syringe filter. Accurately dilute a known volume of the filtrate with the mobile phase to a concentration within the HPLC calibration range.

-

Quantification: Inject the diluted sample onto the HPLC system and determine the peak area for the compound.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by multiplying this concentration by the dilution factor.

Expected Solubility Profile

While experimentally determined data is essential, a qualitative solubility profile can be predicted based on the molecule's structure and general chemical principles. No specific quantitative solubility data for this compound has been published. The following table provides an expected profile to guide initial solvent selection.

Table 2: Predicted Qualitative Solubility of this compound at Room Temperature

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are of intermediate polarity and are excellent at dissolving compounds with large, non-polar groups like the Boc-group.[22][23] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a polar aprotic solvent that should effectively solvate the molecule. Diethyl ether, being less polar, may show slightly lower solubility. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions and should effectively dissolve the compound.[22] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | These protic solvents can act as hydrogen bond donors and acceptors. Solubility is expected to be moderate but may be limited by the large non-polar regions of the solute.[23] |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a good candidate for dissolving compounds of this nature. |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | These non-polar solvents may struggle to overcome the solute-solute interactions of the more crystalline compound, despite its lipophilic character. |

| Aqueous | Water | Insoluble | The large, hydrophobic Boc and propyl groups are expected to make the compound virtually insoluble in water.[23][24][25] |

Conclusion

This compound is a molecule with significant lipophilic character due to its Boc and propyl groups, balanced by a polar piperidine core. This structure predicts good solubility in a range of common organic solvents, from halogenated hydrocarbons to polar aprotic systems, and limited solubility in highly polar or non-polar extremes like water and hexanes. While these predictions provide a valuable starting point, this guide emphasizes the necessity of empirical measurement for obtaining reliable data. The detailed protocols for shake-flask (gravimetric and HPLC) and high-throughput (UV/Vis) analysis provide researchers with robust, validated methodologies to precisely quantify the solubility of this compound, thereby accelerating process optimization, formulation design, and overall drug development timelines.

References

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Pharmaffiliates. Determination of Solubility by Gravimetric Method. [Link]

-

Recipharm. (2018). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Recipharm. A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. [Link]

-

Zhou, L., Liu, T., & Zhang, H. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of pharmaceutical and biomedical analysis, 131, 242-248. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

Chemsrc. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Glombitza, B., & Sugihara, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

ResearchGate. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

- Bergström, C. A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert opinion on drug discovery, 6(7), 745-761.

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of pharmaceutical sciences, 90(4), 521-529.

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5(2), 13-21. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

- Kumar, P., & Kumar, A. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 235-240.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Onyeji, C. O., & Olorunfemi, O. J. (2008). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. Tropical Journal of Pharmaceutical Research, 7(2), 951-956.

- Chankeshwara, N., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of structurally diverse amines and sulfamides under water-mediated catalyst-free conditions. Tetrahedron letters, 47(7), 1087-1091.

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. [Link]

- Organ, M. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(11), 1546-1551.

-

ResearchGate. (2018). A thermodynamic exploration into pharmaceutical drug solubility. [Link]

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

-

A1Suppliers. 4-Amino-1-Boc-piperidine. [Link]

- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

Sources

- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]

- 10. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. unn.edu.ng [unn.edu.ng]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. asianjpr.com [asianjpr.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. labsolu.ca [labsolu.ca]

- 25. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

A Technical Guide to the Pharmacological Application of Piperidine Scaffolds: The Mechanism of Action of CCR5 Antagonists

Preamble: The Role of 4-(N-BOC-Amino)-1-propylpiperidine in Modern Drug Discovery

It is critical to establish at the outset that the compound this compound, and its close analog 4-(N-Boc-amino)piperidine, do not possess an intrinsic mechanism of action in a pharmacological context. These molecules are not therapeutic agents but rather sophisticated chemical intermediates, commonly referred to as "building blocks" in the field of medicinal chemistry.[1][2] Their significance lies in providing a robust and versatile molecular scaffold for the synthesis of complex, biologically active compounds.[2][3] The piperidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.

This guide will, therefore, focus on the mechanism of action of a prominent class of drugs synthesized from these piperidine building blocks: Chemokine (C-C motif) Receptor 5 (CCR5) Antagonists . These molecules represent a cornerstone of anti-retroviral therapy and serve as an exemplary case study for the application of piperidine-based scaffolds in targeting complex disease pathways.[1][3]

Part 1: The CCR5 Receptor: A Gateway for HIV-1 Entry

The CCR5 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells, including T-helper cells, macrophages, and dendritic cells. Its primary physiological role involves mediating the migration of these cells to sites of inflammation in response to binding its endogenous chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β).

However, this receptor is infamously co-opted by the most common strains of the Human Immunodeficiency Virus (HIV-1) as a critical co-receptor for viral entry into host cells.

The HIV-1 Entry Cascade:

-

Initial Docking: The viral envelope glycoprotein, gp120, first binds to the primary CD4 receptor on the host T-cell.

-

Conformational Shift: This initial binding induces a conformational change in gp120, exposing a new binding site.

-

Co-receptor Engagement: The newly exposed site on gp120 then binds with high affinity to the CCR5 co-receptor.

-

Membrane Fusion: This dual-receptor engagement triggers a final series of conformational changes in another viral protein, gp41, leading to the fusion of the viral envelope with the host cell membrane and the subsequent release of the viral capsid into the cytoplasm.

This cascade is the primary pathway for HIV-1 infection of immune cells, making the inhibition of the gp120-CCR5 interaction a highly attractive therapeutic strategy.

Part 2: Core Mechanism of Action: Allosteric Antagonism

Piperidine-based CCR5 antagonists, synthesized from building blocks like 4-(N-Boc-amino)piperidine, function as non-competitive allosteric modulators . This is a crucial distinction from competitive antagonists that would directly compete with endogenous ligands at the orthosteric binding site.

The Allosteric Mechanism:

-

Binding to a Transmembrane Pocket: The antagonist does not bind to the external-facing pocket where chemokines bind. Instead, it penetrates deeper into the receptor, binding to a hydrophobic pocket formed by several of the receptor's transmembrane helices.

-

Induction of a Non-functional Conformation: This binding event "locks" the CCR5 receptor into a specific, inactive conformation.

-

Inhibition of gp120 Interaction: The stabilized, inactive conformation of the CCR5 receptor is sterically and electronically incompatible with the binding of the viral gp120 protein. Even after gp120 has bound to CD4, it cannot engage with the antagonist-occupied CCR5 co-receptor.

-

Arrest of Viral Entry: By preventing the gp120-CCR5 interaction, the antagonist effectively halts the membrane fusion cascade, preventing the virus from entering and infecting the host cell.

This allosteric mechanism is highly effective because it does not need to compete with potentially high local concentrations of natural chemokines and provides a robust blockade of the viral entry pathway.

Part 3: Experimental Validation Protocols

The characterization of novel CCR5 antagonists relies on a suite of well-defined in vitro assays. These protocols form a self-validating system, where binding affinity is correlated with functional antiviral activity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CCR5 receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line engineered to overexpress the human CCR5 receptor (e.g., HEK293-CCR5 or CHO-CCR5).

-

Membrane Preparation: Harvest the cells and prepare crude membrane fractions through homogenization and centrifugation. The final pellet, rich in membrane proteins including CCR5, is resuspended in a binding buffer.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of a known high-affinity CCR5 radioligand (e.g., [125I]-MIP-1α).

-

Serial dilutions of the test antagonist (synthesized from the piperidine building block).

-

A fixed amount of the prepared cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: HIV-1 Pseudovirus Neutralization Assay

Objective: To measure the functional ability of the antagonist to inhibit CCR5-tropic HIV-1 entry into host cells.

Methodology:

-

Reagent Preparation:

-

Target Cells: Prepare target cells that express both CD4 and CCR5 and contain a luciferase reporter gene (e.g., TZM-bl cells).

-

Pseudovirus: Generate HIV-1 pseudovirions by co-transfecting HEK293T cells with a plasmid encoding an HIV-1 envelope (from a CCR5-tropic strain) and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains the luciferase gene.

-

-

Assay Setup: In a 96-well cell culture plate:

-

Add serial dilutions of the test antagonist.

-

Add a standardized amount of the HIV-1 pseudovirus to each well.

-

Incubate for 1 hour at 37°C to allow the compound to bind to the receptors.

-

-

Infection: Add the target TZM-bl cells to each well.

-

Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry, reverse transcription, and expression of the luciferase reporter gene.

-

Lysis & Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: The luminescence signal is directly proportional to the number of viral entry events. Plot the percentage of viral entry inhibition against the logarithm of the antagonist concentration. Fit the data to determine the IC50 value, representing the concentration that inhibits 50% of viral entry.

Part 4: Data Interpretation

The data generated from these assays allow for a comprehensive evaluation of a compound's potential as a CCR5 antagonist. A successful candidate will exhibit both high binding affinity and potent functional inhibition of viral entry.

Table 1: Representative Pharmacological Data for a Hypothetical CCR5 Antagonist

| Parameter | Assay Type | Value | Interpretation |

| Ki | Radioligand Binding | 1.2 nM | Demonstrates very high affinity for the CCR5 receptor. |

| IC50 | Pseudovirus Neutralization | 3.5 nM | Shows potent functional inhibition of viral entry at a low nanomolar concentration. |

| CC50 | Cytotoxicity Assay | > 50 µM | Indicates low cytotoxicity, with a high selectivity index (CC50/IC50 > 14,000). |

Conclusion

While this compound is a foundational chemical building block, its true value is realized in the complex and potent therapeutic agents it helps create. The mechanism of CCR5 antagonists—a class of drugs built upon such piperidine scaffolds—is a testament to rational drug design. By binding to an allosteric site within the receptor, these molecules induce a unique conformational state that is unrecognized by HIV-1, effectively barring the virus from its primary entry route into immune cells. This sophisticated mechanism, validated through rigorous binding and functional assays, underscores the critical role of versatile chemical intermediates in the development of life-saving medicines.

References

-

He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]

-

BioSpace. (2019, May 29). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. Retrieved from BioSpace. [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-(N-BOC-Amino)-1-propylpiperidine

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Piperidine Scaffold - A Cornerstone of Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of more than 70 FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and metabolic stability, which can be conferred upon larger molecular structures. The ability to introduce diverse substituents at various positions on the piperidine ring allows for the fine-tuning of a compound's steric and electronic properties, enabling precise interactions with biological targets. This guide focuses on a specific, functionalized building block, This compound , providing a comprehensive overview of its synthesis, characterization, and strategic importance for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Mechanistic Rationale

The Synthetic Pathway: N-Alkylation

The secondary amine of 4-(N-BOC-amino)piperidine acts as a nucleophile, attacking an electrophilic propyl source, typically 1-bromopropane or 1-iodopropane. The reaction is facilitated by a non-nucleophilic weak base, such as potassium carbonate (K₂CO₃), which serves to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, thereby driving the equilibrium towards the product.

Causality Behind Experimental Choices:

-

Starting Material: 4-(N-BOC-amino)piperidine is chosen due to its commercial availability and the presence of a free secondary amine at the 1-position, which is more nucleophilic than the BOC-protected amine at the 4-position. The tert-butoxycarbonyl (BOC) group is an excellent protecting group that is stable under these basic alkylation conditions, ensuring regioselectivity.

-

Alkylating Agent: 1-Bromopropane is a suitable and cost-effective electrophile. 1-Iodopropane could also be used and may offer higher reactivity, but it is generally more expensive.

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to scavenge the acid byproduct but not so strong as to deprotonate other parts of the molecule or promote significant side reactions. Its insolubility in many organic solvents allows for easy removal by filtration upon reaction completion.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents can dissolve the starting materials and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(N-BOC-amino)piperidine (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-(N-BOC-amino)piperidine and anhydrous DMF. Stir until the solid is fully dissolved.

-

Add potassium carbonate to the solution.

-

Add 1-bromopropane dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Partition the filtrate between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to yield this compound as a pure product.

Visualization of the Synthetic Workflow

Caption: Role of this compound as a versatile drug discovery intermediate.

Protocol: BOC Deprotection

This step unmasks the key functional handle for subsequent diversification.

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask at 0°C (ice bath).

-

Slowly add trifluoroacetic acid to the solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous NaOH or K₂CO₃.

-

Extract the aqueous layer thoroughly with DCM.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the free amine, 1-propylpiperidin-4-amine . This product is often used in the next step without further purification.

Conclusion

This compound represents a strategically valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis provides access to a bifunctional scaffold that can be readily diversified. The 1-propyl group provides a fixed lipophilic element, while the latent primary amine at the 4-position offers a versatile point for modification. By leveraging this intermediate, researchers in drug development can efficiently generate libraries of novel compounds directed at a multitude of high-value therapeutic targets, from viral infections to neurological disorders. This guide provides the foundational knowledge to synthesize, validate, and strategically deploy this powerful tool in the quest for next-generation therapeutics.

References

-

Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]

-

Hopkins, T. P., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

-

NIST. (n.d.). 2-N-propylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zhu, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 619-624. [Link]

-

NIST. (n.d.). 2-N-propylpiperidine Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Liu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3345-3348. [Link]

-

PubChem. (n.d.). 1-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Galli, S., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(10), 1986. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(3-4). [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.